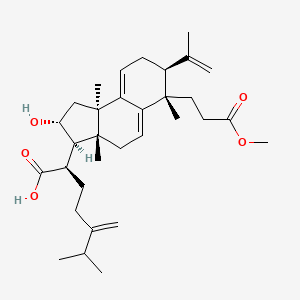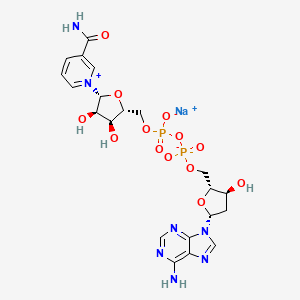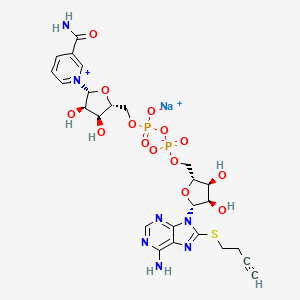
Lentztrehalose B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lentztrehalose B is a biologically stable analog of trehalose, a disaccharide formed from two glucose molecules linked by an α,α-1,1-glucosidic bond. Trehalose is known for its role as a sweetener, humectant, and stabilizer. This compound, isolated from the solid-state culture of Lentzea species ML457-mF8, is a di-dehydroxylated analog of trehalose. It is notable for its stability against mammalian trehalase, an enzyme that typically hydrolyzes trehalose .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lentztrehalose B is synthesized through the fermentation of Lentzea species ML457-mF8. The production is optimized under dry conditions, as wet conditions significantly reduce yield .
Industrial Production Methods: Industrial production of this compound involves solid-state fermentation. The process includes the cultivation of Lentzea species in a controlled environment, followed by extraction and purification of the compound. The stability of this compound against enzymatic hydrolysis makes it a promising candidate for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Lentztrehalose B undergoes various chemical reactions, including oxidation and reduction. It exhibits moderate antioxidative activity, which is significant in its biological functions .
Common Reagents and Conditions: The compound is stable under various conditions, including high temperatures and acidic environments. It is resistant to hydrolysis by porcine kidney trehalase and other microbial enzymes .
Major Products Formed: The primary products formed from the reactions of this compound include its oxidized and reduced forms. These products retain the core structure of the disaccharide, ensuring its biological activity .
Applications De Recherche Scientifique
Lentztrehalose B has diverse applications in scientific research:
Chemistry: It is used as a model compound to study the stability and reactivity of disaccharides under various conditions.
Biology: The compound’s resistance to enzymatic hydrolysis makes it a valuable tool for studying carbohydrate metabolism and enzyme interactions.
Mécanisme D'action
Lentztrehalose B exerts its effects primarily through the induction of autophagy, a catabolic process that degrades unnecessary or dysfunctional cellular components. It inhibits the activity of porcine kidney trehalase, preventing the hydrolysis of trehalose. This inhibition leads to the accumulation of trehalose, which in turn induces autophagy in cells. The compound’s antioxidative activity also contributes to its protective effects against oxidative stress .
Similar Compounds:
Lentztrehalose A: The original analog of trehalose, stable against enzymatic hydrolysis.
Lentztrehalose C: A cyclized analog of lentztrehalose A, also resistant to hydrolysis.
Uniqueness of this compound: this compound is unique due to its di-dehydroxylated structure, which enhances its stability against enzymatic hydrolysis. This stability makes it a more effective autophagy inducer compared to other analogs. Additionally, its moderate antioxidative activity adds to its potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H30O11 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(3-methylbut-2-enoxy)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O11/c1-7(2)3-4-25-15-9(6-19)27-17(14(24)12(15)22)28-16-13(23)11(21)10(20)8(5-18)26-16/h3,8-24H,4-6H2,1-2H3/t8-,9-,10-,11+,12-,13-,14-,15-,16-,17-/m1/s1 |
Clé InChI |
NODZOHVOYATRLP-JFQXGGNQSA-N |
SMILES isomérique |
CC(=CCO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)C |
SMILES canonique |
CC(=CCOC1C(OC(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-[(2,4-Dimethoxyphenyl)carbamoyl]anilino]-5-oxopentanoic acid](/img/structure/B10855490.png)


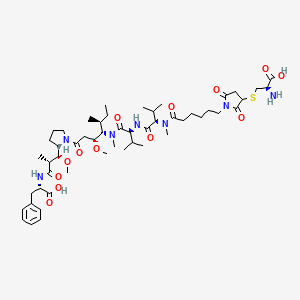
![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)
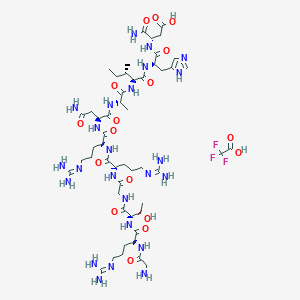
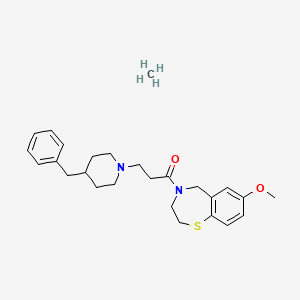

![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)


